Norcyclobenzaprine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQQDXTQRYYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952664 | |
| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-50-4 | |
| Record name | Desmethylcyclobenzaprine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCYCLOBENZAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivatization of Norcyclobenzaprine
Elucidation of Classical and Novel Synthetic Routes
The generation of norcyclobenzaprine, or desmethylcyclobenzaprine, is fundamentally a process of N-demethylation of its parent compound, cyclobenzaprine (B1214914). This can be achieved through various chemical and biological methods.
Demethylation Methodologies for this compound Generation
This compound is the major metabolite of cyclobenzaprine, formed in the body through hepatic metabolism. tonixpharma.com The primary pathway for its formation is the N-demethylation of the tertiary amine in cyclobenzaprine.
Classical chemical synthesis can also achieve this transformation. One established method for the N-demethylation of tertiary amines is the von Braun reaction . This reaction traditionally uses cyanogen (B1215507) bromide to react with a tertiary amine, leading to the formation of an organocyanamide and an alkyl bromide. Subsequent hydrolysis of the cyanamide (B42294) intermediate would yield the secondary amine, this compound. More modern variations of this reaction may employ reagents like chloroethyl chloroformate as a less hazardous alternative to cyanogen bromide.
Another approach involves the Polonovski reaction , which can be adapted for N-demethylation. This typically involves the N-oxidation of the tertiary amine to form an amine oxide, followed by treatment with an activating agent like acetic anhydride (B1165640) or an iron-based catalyst to facilitate demethylation.
Chemoenzymatic Synthetic Approaches and Biocatalysis
The in-vivo formation of this compound is a prime example of biocatalysis. The N-demethylation of cyclobenzaprine is mediated by cytochrome P450 (CYP) enzymes in the liver. tonixpharma.com Specifically, research has identified that CYP3A4 and CYP1A2 are the primary isoforms responsible for this metabolic conversion, with a minor contribution from CYP2D6.
These enzymes act as highly specific biocatalysts, targeting the N-methyl groups of cyclobenzaprine for oxidation, which leads to their removal and the formation of this compound. This enzymatic process is highly regioselective, efficiently producing the secondary amine without altering other parts of the complex tricyclic structure. These same enzymes can be used in vitro in controlled laboratory settings, representing a chemoenzymatic approach to synthesizing this compound.
Comparative Analysis of Synthetic Efficiency and Regioselectivity
Both classical chemical methods and biocatalytic approaches present distinct advantages and disadvantages for the synthesis of this compound.
| Methodology | Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Classical (e.g., von Braun) | Cyanogen bromide, Chloroformates | Often harsh, may require multiple steps | Well-established, suitable for large-scale synthesis | Use of toxic/hazardous reagents, may lack high regioselectivity, potential for side reactions |
| Biocatalytic (Enzymatic) | Cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) | Mild (physiological conditions) | High regioselectivity, environmentally friendly ("green chemistry") | Enzymes can be costly and sensitive, may be difficult to scale for industrial production |
Synthesis of Structurally Modified this compound Analogues
This compound serves as a valuable chemical intermediate for creating structurally modified analogues. lookchem.com These new derivatives are synthesized for research purposes, including the investigation of structure-activity relationships and for use as analytical standards.
Design and Preparation of N-Substituted Derivatives
As a secondary amine, the nitrogen atom of this compound is a key site for chemical modification. Various substituents can be attached to this nitrogen to produce a library of new compounds.
A documented example involves the synthesis of an N-substituted analogue by reacting this compound with trifluoromethanesulfonic acid 2,2-difluoro-ethyl ester. google.com In this reaction, this compound is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF) with a base such as N,N-diisopropylethylamine (DIEA). The ester is then added, leading to the alkylation of the secondary amine and the formation of (3-Dibenzo[a,d]cyclohepten-5-ylidene-propyl)-(2,2-difluoro-ethyl)-methyl-amine. google.com This demonstrates a straightforward method for creating novel derivatives by introducing new functional groups onto the this compound scaffold.
Incorporation of Isotopic Labels for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry. lcms.cznih.govnih.gov Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is often used for this purpose. nih.govnih.govyoutube.com
This compound-D3 is a commercially available isotopically labeled analogue of this compound. In this molecule, the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. The chemical name for this compound is 3-(5H-Dibenzo[a,d] nih.govannulen-5-ylidene)-N-(methyl-d3)propan-1-amine. googleapis.com The synthesis of such compounds involves using a deuterated reagent, for example, a deuterated version of a methylating agent, during the final steps of the synthesis of the parent molecule.
The slightly increased mass of this compound-D3 allows it to be easily distinguished from the unlabeled compound in a mass spectrometer, while its chemical behavior remains nearly identical. youtube.com This makes it an ideal internal standard for accurately measuring the concentration of this compound in biological samples. lcms.cz
| Analogue Type | Example Compound Name | Modification | Primary Application |
| N-Substituted | (3-Dibenzo[a,d]cyclohepten-5-ylidene-propyl)-(2,2-difluoro-ethyl)-methyl-amine | Addition of a 2,2-difluoro-ethyl group to the nitrogen atom | Research into structure-activity relationships |
| Isotopically Labeled | This compound-D3 | Replacement of three hydrogen atoms with deuterium on the N-methyl group | Internal standard for analytical quantification in research |
Methodological Considerations in this compound Synthesis
The analysis and purification of this compound present specific methodological challenges, primarily due to its structural similarity to other tricyclic compounds like nortriptyline (B1679971). researchgate.net Cyclobenzaprine and its metabolite this compound differ from amitriptyline (B1667244) and nortriptyline only by the presence of a double bond in the central cycloheptane (B1346806) ring. researchgate.netresearchgate.net
This structural similarity can lead to analytical interferences. In high-performance liquid chromatography (HPLC) systems, this compound may co-elute with or be poorly resolved from nortriptyline, making accurate quantification difficult. researchgate.netoup.comscispace.com
To overcome these resolution issues, gas chromatographic-mass spectrometric (GC-MS) analysis is often employed as a more definitive method. researchgate.net However, for successful GC-MS analysis, derivatization of the secondary amine of this compound is a critical step. researchgate.netoup.com The derivatization with agents like trifluoroacetic anhydride alters the molecule's volatility and chromatographic behavior, enabling a clear distinction from nortriptyline based on gas chromatographic retention times and mass spectrometric fragmentation patterns. researchgate.netresearchgate.net
Another important consideration is that this compound is recognized as a compound-related impurity (specifically Impurity B) that can arise during the synthesis of cyclobenzaprine. nih.govresearchgate.net Regulatory standards, such as those in the U.S. Pharmacopoeia, define an acceptable limit for this impurity, which is typically less than or equal to 0.15%. nih.govresearchgate.net This necessitates precise and accurate analytical methods to monitor its presence in final pharmaceutical products.
Table 2: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Key Considerations for this compound | Resolution from Nortriptyline |
|---|---|---|---|
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Potential for co-elution with structurally similar compounds. researchgate.netscispace.com | Poor to incomplete. researchgate.net |
| GC-MS | Separation by gas chromatography followed by detection with mass spectrometry. | Derivatization of the secondary amine is generally required for good chromatographic performance. researchgate.netoup.com | Excellent, especially after derivatization with trifluoroacetic anhydride. researchgate.net |
This table summarizes key considerations for the analysis of this compound.
Furthermore, labeled versions of the compound, such as this compound-D3, are synthesized for use as internal standards in quantitative analyses, ensuring higher accuracy and precision in clinical and pharmaceutical research. pharmaffiliates.comsynzeal.com
Metabolic Pathways and Enzymatic Biotransformation of Norcyclobenzaprine and Its Precursors
In Vitro and Ex Vivo Metabolic Profiling Methodologies
The study of drug metabolism relies on various in vitro and ex vivo models to simulate and understand the biotransformation processes that occur within the body. scispace.comnih.gov These models are instrumental in identifying metabolites and the enzymes responsible for their formation. scispace.comresearchgate.net
Application of Hepatic Microsomal Systems for Metabolite Identification
Hepatic microsomal systems are a cornerstone of in vitro drug metabolism studies. scispace.comresearchgate.net These systems are preparations of the endoplasmic reticulum from liver cells (hepatocytes), which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.netsigmaaldrich.com
To identify metabolites of cyclobenzaprine (B1214914), including norcyclobenzaprine, the parent drug is incubated with human liver microsomes (HLM) in the presence of necessary cofactors like NADPH. researchgate.netnih.gov The resulting mixture is then analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the metabolites formed. nih.gov This methodology allows for a detailed characterization of the metabolic profile of a drug. researchgate.net Studies using HLM have been crucial in confirming that N-demethylation of cyclobenzaprine to form this compound is a major metabolic pathway. acrabstracts.orgnih.gov
Table 1: In Vitro Systems for Metabolite Identification
| In Vitro System | Description | Key Enzymes | Application in this compound Studies |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Vesicles of the endoplasmic reticulum from human hepatocytes. scispace.comresearchgate.net | Cytochrome P450s (CYPs), Flavin-monooxygenases (FMOs), Carboxylesterases, Epoxide hydrolases, UDP-glucuronosyltransferases (UGTs). researchgate.net | Identification of this compound as a major metabolite of cyclobenzaprine through N-demethylation. acrabstracts.orgnih.gov |
| Recombinant CYP Isoforms | Individual CYP enzymes expressed in cell lines (e.g., insect cells). scispace.com | Specific Cytochrome P450 isoforms. | Pinpointing the specific CYP enzymes (e.g., CYP3A4, CYP1A2) responsible for the formation of this compound. acrabstracts.orgmedcentral.com |
Characterization of Biotransformation in Other Tissue Models
While the liver is the primary site of drug metabolism, other tissues can also contribute to the biotransformation of drugs. sigmaaldrich.commdpi.com Ex vivo models using tissues from these organs can provide a more comprehensive understanding of a drug's metabolic fate. scispace.comnih.gov
Identification of Key Cytochrome P450 Isoforms
The cytochrome P450 system is a large family of enzymes responsible for the oxidative metabolism of a vast array of foreign compounds, including drugs. mdpi.comnih.gov Identifying the specific CYP isoforms involved in the metabolism of a drug is critical for predicting potential drug-drug interactions. bioivt.com
Substrate Specificity and Catalytic Activity of CYP Enzymes
Cyclobenzaprine is metabolized by several CYP isoforms. acrabstracts.orgtonixpharma.com The formation of its major active metabolite, this compound, occurs through N-demethylation. google.comwikipedia.org In vitro studies utilizing human liver microsomes and specific recombinant CYP isoforms have identified CYP3A4 and CYP1A2 as the major enzymes responsible for the metabolism of cyclobenzaprine. wikipedia.orgmedcentral.com CYP2D6 is also involved, but to a lesser extent. medcentral.com
The substrate specificity of these enzymes determines their ability to bind to and metabolize cyclobenzaprine. pharmacologycanada.org The catalytic activity of each isoform then dictates the rate at which this transformation occurs. nih.gov For example, while multiple enzymes may be capable of metabolizing a drug, one or two isoforms often exhibit the highest catalytic efficiency and are therefore considered the primary metabolic pathway. nih.gov In the case of cyclobenzaprine, CYP3A4 and CYP1A2 demonstrate significant catalytic activity in its conversion to this compound. acrabstracts.orgmedcentral.com
Table 2: Key CYP450 Isoforms in this compound Formation
| CYP Isoform | Metabolic Reaction | Role in this compound Formation |
|---|---|---|
| CYP3A4 | N-demethylation of Cyclobenzaprine | Major |
| CYP1A2 | N-demethylation of Cyclobenzaprine | Major |
| CYP2D6 | N-demethylation of Cyclobenzaprine | Minor |
Inhibitory and Induction Studies of Relevant Isoforms
The activity of CYP enzymes can be altered by other co-administered drugs, a phenomenon that can lead to significant drug-drug interactions. nih.govdynamed.com Inhibition studies assess the potential of a compound to block the metabolic activity of a specific CYP isoform, while induction studies evaluate its potential to increase the synthesis of these enzymes. nuvisan.comd-nb.info
Given that CYP3A4 and CYP1A2 are the primary enzymes metabolizing cyclobenzaprine, co-administration with drugs that are potent inhibitors of these isoforms could lead to increased plasma concentrations of cyclobenzaprine and decreased formation of this compound. medcentral.com Conversely, inducers of these enzymes could accelerate the metabolism of cyclobenzaprine, leading to lower plasma levels of the parent drug and potentially higher levels of this compound. medsafe.govt.nz These studies are typically conducted in vitro using human liver microsomes and specific probe substrates for each CYP isoform. nuvisan.com The results help to predict the likelihood and potential severity of drug-drug interactions in a clinical setting. bioivt.com
Elucidation of Phase I and Phase II Biotransformation Reactions
Drug metabolism is broadly categorized into Phase I and Phase II reactions. nih.govderangedphysiology.com These reactions work in concert to transform lipophilic (fat-soluble) drugs into more polar (water-soluble) compounds that can be readily excreted from the body. sigmaaldrich.com
Phase I reactions introduce or expose functional groups (such as -OH, -NH2, -SH) on the drug molecule. sigmaaldrich.com The N-demethylation of cyclobenzaprine to form this compound is a classic example of a Phase I oxidative reaction, catalyzed by CYP enzymes. dynamed.comnih.gov
Following Phase I, the modified compound can undergo Phase II reactions, which involve conjugation with endogenous molecules to further increase water solubility. nih.gov Common Phase II reactions include glucuronidation, sulfation, acetylation, and methylation. derangedphysiology.com In the case of cyclobenzaprine metabolism, the metabolites formed during Phase I, including this compound, can be further conjugated. medcentral.com For example, cyclobenzaprine itself can form a stable N+-glucuronide; however, this compound does not appear to form this stable conjugate, which may impact its clearance from the body. acrabstracts.org Cyclobenzaprine is primarily excreted in the urine as glucuronide conjugates. medcentral.com
Table 3: Compound Names
| Compound Name |
|---|
| Amitriptyline (B1667244) |
| Carboxymethylcellulose calcium |
| Cyclobenzaprine |
| Cyclobenzaprine hydrochloride |
| Diphenhydramine |
| Gemcitabine |
| Meprobamate |
| Methocarbamol |
| This compound |
| Nortriptyline (B1679971) |
| Orphenadrine |
| Promazine |
| Quetiapine |
Oxidative Demethylation and Hydroxylation Mechanisms
The primary pathway for the formation of this compound from its precursor, cyclobenzaprine, is through oxidative N-demethylation. tonixpharma.comacrabstracts.org This reaction involves the removal of a methyl group from the tertiary amine of cyclobenzaprine.
The key enzymes responsible for this biotransformation are members of the cytochrome P450 (CYP) superfamily. Specifically, studies have identified CYP3A4 and CYP1A2 as the principal enzymes involved in the N-demethylation of cyclobenzaprine, with a minor contribution from CYP2D6. nih.govdroracle.ainih.govhres.ca The involvement of these enzymes was confirmed through in vitro studies using human liver microsomes and selective inhibitors. nih.gov For instance, inhibitors of CYP1A2 (furafylline and 7,8-benzoflavone) and CYP3A4 (troleandomycin, gestodene, and ketoconazole) were shown to significantly reduce the formation of this compound (referred to as desmethylcyclobenzaprine in some studies). nih.gov Furthermore, antibodies against CYP1A2 and CYP3A4 also inhibited this demethylation reaction. nih.gov
The process of oxidative demethylation is a common metabolic pathway for many drugs and involves an initial oxidation of the N-methyl group, which then becomes unstable and is cleaved from the parent molecule. mdpi.comnih.gov
In addition to demethylation, hydroxylation represents another oxidative pathway in the metabolism of cyclobenzaprine. bts.gov While N-demethylation leads to the formation of this compound, hydroxylation can occur on the aromatic rings of the cyclobenzaprine molecule. nih.gov
Table 1: Key Cytochrome P450 Isoforms in this compound Formation
| Enzyme Family | Specific Isoform | Role in Metabolism | Supporting Evidence |
| Cytochrome P450 | CYP3A4 | Primary enzyme in N-demethylation of cyclobenzaprine. tonixpharma.comacrabstracts.orgnih.govdroracle.ainih.govhres.ca | Inhibition studies with selective inhibitors (troleandomycin, gestodene, ketoconazole) and antibodies. nih.gov |
| Cytochrome P450 | CYP1A2 | Primary enzyme in N-demethylation of cyclobenzaprine. tonixpharma.comacrabstracts.orgnih.govdroracle.ainih.govhres.ca | Inhibition studies with selective inhibitors (furafylline, 7,8-benzoflavone) and antibodies. nih.gov |
| Cytochrome P450 | CYP2D6 | Minor role in N-demethylation of cyclobenzaprine. nih.govnih.gov | N-demethylation still occurs in liver microsomes lacking CYP2D6 activity. nih.gov |
Glucuronidation and Other Conjugation Pathways
Following oxidative metabolism, this compound and its parent compound, cyclobenzaprine, can undergo Phase II conjugation reactions. The most significant of these is glucuronidation. hres.cahres.ca Glucuronidation involves the covalent addition of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion from the body, primarily through urine. hres.cadrugbank.com
The enzymes responsible for this process are the UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A4 and UGT2B10 have been identified as the key enzymes that catalyze the N-glucuronidation of cyclobenzaprine. drugbank.comvulcanchem.com The resulting metabolite is Cyclobenzaprine N-β-D-Glucuronide. vulcanchem.com This glucuronide conjugate is pharmacologically inactive and represents a major pathway for the detoxification and elimination of cyclobenzaprine. vulcanchem.com
While cyclobenzaprine readily forms a stable N+-glucuronide, its major metabolite, this compound, does not appear to undergo this conjugation pathway as readily, which may impact its clearance from the body. acrabstracts.org The metabolites of cyclobenzaprine are largely excreted as water-soluble glucuronide conjugates in the urine. hres.cahres.camims.com
Table 2: Major Conjugation Pathways and Enzymes
| Conjugation Pathway | Enzyme(s) | Metabolite Formed | Significance |
| N-glucuronidation | UGT1A4, UGT2B10 drugbank.comvulcanchem.com | Cyclobenzaprine N-β-D-Glucuronide vulcanchem.com | Major pathway for detoxification and excretion of cyclobenzaprine. vulcanchem.com |
Comparative Metabolic Studies of this compound and its Parent Compound
Comparative studies of this compound and its parent compound, cyclobenzaprine, reveal significant differences in their metabolic profiles and pharmacokinetic properties. The formation of this compound is a result of the first-pass metabolism of cyclobenzaprine in the liver. tonixpharma.com
One of the key differences lies in their clearance and half-life. This compound has a notably longer half-life than cyclobenzaprine. tonixpharma.com Studies have shown that after oral administration of cyclobenzaprine, plasma levels of this compound can be unexpectedly high and persistent. acrabstracts.org This is in part because this compound does not form a stable N+-glucuronide as readily as its parent compound, which may affect its rate of elimination. acrabstracts.org
The route of administration can also influence the metabolic profile. Sublingual formulations of cyclobenzaprine are designed to bypass first-pass hepatic metabolism. tonixpharma.comglobenewswire.com This results in lower systemic exposure to this compound compared to oral formulations. tonixpharma.comglobenewswire.commedpagetoday.comtonixpharma.comfirstwordpharma.commedthority.com Studies comparing sublingual and oral extended-release capsules of cyclobenzaprine have shown that the sublingual route leads to significantly lower levels of the long-lived metabolite, this compound. tonixpharma.com
From a pharmacological standpoint, both cyclobenzaprine and this compound are active compounds. They both act as antagonists at several receptors, including serotonin (B10506), histamine (B1213489), and adrenergic receptors. tonixpharma.comacrabstracts.orgtonixpharma.com However, this compound exhibits a different potency profile. For instance, it has a higher affinity for the norepinephrine (B1679862) transporter (NET) compared to cyclobenzaprine. tonixpharma.com
Table 3: Comparative Pharmacokinetics of Cyclobenzaprine and this compound
| Parameter | Cyclobenzaprine | This compound | Reference |
| Cmax (ng/mL) | 4.12 | 1.27 | acrabstracts.org |
| tmax (h) | 3.5 | 24.0 | acrabstracts.org |
| T½ (h) | 31.0 | 72.8 | acrabstracts.org |
| AUC0-∞ (ng·hr/mL) | 103.1 | 169.5 | acrabstracts.org |
Preclinical Pharmacological Mechanisms and Receptor Interaction Studies
Ligand Binding Assays for Receptor Affinity Characterization
Ligand binding assays have been instrumental in delineating the affinity of norcyclobenzaprine for several key receptor systems implicated in its mechanism of action. These assays, performed on cell lines expressing recombinant human receptors, quantify the strength of the interaction between this compound and its molecular targets. acrabstracts.orgtonixpharma.com
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT1A)
This compound demonstrates a notable affinity for several serotonin (5-HT) receptor subtypes. It binds with high affinity to the 5-HT2A and 5-HT2C receptors. acrabstracts.org Specifically, the binding affinity (Ki) for the 5-HT2A receptor is reported to be 13 nM, and for the 5-HT2C receptor, it is 43 nM. acrabstracts.org Additionally, it shows affinity for the 5-HT2B receptor with a Ki of 12 nM. tonixpharma.com In contrast to its antagonistic effects at the 5-HT2 receptors, this compound acts as a functional agonist at the 5-HT1A receptor, although with a lower affinity, exhibiting an EC50 of 3.2 µM. acrabstracts.org
Adrenergic Receptor Subtype Interactions (e.g., α-1A, α-2B, α-2C)
The compound also interacts significantly with adrenergic receptors. It displays a high affinity for the α-1A adrenergic receptor, with a reported Ki of 34 nM. acrabstracts.org Its interaction with the α-2 adrenergic receptor subtypes is also noteworthy, with Ki values of 150 nM for the α-2B and 48 nM for the α-2C subtypes. acrabstracts.org
Muscarinic Receptor Binding Profiles
This compound also demonstrates affinity for muscarinic acetylcholine (B1216132) receptors. It has been shown to bind to the M1 muscarinic receptor with a Ki of 30 nM. acrabstracts.orgtonixpharma.com
Interactive Data Table: this compound Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2A | 13 | acrabstracts.org |
| 5-HT2C | 43 | acrabstracts.org |
| 5-HT2B | 12 | tonixpharma.com |
| α-1A Adrenergic | 34 | acrabstracts.org |
| α-2B Adrenergic | 150 | acrabstracts.org |
| α-2C Adrenergic | 48 | acrabstracts.org |
| Histamine (B1213489) H1 | 5.6 | acrabstracts.org |
| Muscarinic M1 | 30 | acrabstracts.org |
In Vitro Functional Assays for Agonist and Antagonist Activity
Functional assays are crucial for determining whether the binding of a ligand to a receptor results in activation (agonism) or inhibition (antagonism). For this compound, these assays have confirmed its functional activity at several receptors.
This compound acts as a functional antagonist at the 5-HT2A receptor, with an IC50 of 92 nM in a calcium mobilization assay. acrabstracts.org It is also a functional antagonist at the 5-HT2C receptor (IC50 = 1.22 µM) and the α-2A adrenergic receptor (IC50 = 6.4 µM). acrabstracts.org In contrast, it demonstrates functional agonism at the 5-HT1A receptor, with an EC50 of 3.2 µM. acrabstracts.org
Interactive Data Table: this compound Functional Activity
| Receptor | Functional Activity | IC50 / EC50 | Reference |
| 5-HT2A | Antagonist | 92 nM (IC50) | acrabstracts.org |
| 5-HT2C | Antagonist | 1.22 µM (IC50) | acrabstracts.org |
| α-2A Adrenergic | Antagonist | 6.4 µM (IC50) | acrabstracts.org |
| 5-HT1A | Agonist | 3.2 µM (EC50) | acrabstracts.org |
Molecular Mechanism of Action Elucidation in Cell-Based Models
The molecular mechanisms underlying the effects of this compound have been further investigated in various cell-based models. These studies help to connect the receptor-level interactions to cellular responses. For instance, its antagonist activity at the 5-HT2A receptor is demonstrated through the inhibition of ligand-induced intracellular calcium mobilization. acrabstracts.orgtonixpharma.com
Furthermore, research in glioma cell lines has suggested that this compound's interaction with its targets can disrupt critical molecular functions such as DNA repair and transcription, potentially leading to effects on cell cycle arrest and other survival-related pathways. nih.govresearchgate.net These findings highlight the complex intracellular signaling cascades that are modulated by this compound, extending beyond simple receptor agonism or antagonism.
Impact on Neurotransmitter Reuptake Systems
This compound, similar to its parent compound cyclobenzaprine (B1214914), demonstrates a significant interaction with monoamine neurotransmitter transporters. Research indicates that this compound is a potent inhibitor of both serotonin and norepinephrine (B1679862) reuptake. nih.gov This action is a key characteristic shared with tricyclic antidepressants, a class of drugs to which cyclobenzaprine is structurally related. wikipedia.orgaap.org The inhibition of serotonin and norepinephrine reuptake increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. This mechanism is believed to contribute to the therapeutic effects observed with cyclobenzaprine and, by extension, this compound. cymitquimica.com
While its affinity for the serotonin and norepinephrine transporters is high, its interaction with the dopamine (B1211576) transporter (DAT) is comparatively weaker, exhibiting low micromolar affinity. nih.gov The potent blockade of serotonin and norepinephrine transporters suggests that this compound's pharmacological effects are significantly mediated through the modulation of these two neurotransmitter systems. nih.govdroracle.ai
Table 1: this compound Interaction with Neurotransmitter Transporters
| Transporter | Activity |
|---|---|
| Serotonin Transporter (SERT) | Potent Inhibitor nih.gov |
| Norepinephrine Transporter (NET) | Potent Inhibitor nih.gov |
| Dopamine Transporter (DAT) | Low Affinity nih.gov |
Investigation of Intracellular Signaling Pathways
The interaction of this compound with various receptors initiates downstream intracellular signaling cascades. Studies have shown that this compound is a functional antagonist at several serotonin (5-HT) and adrenergic receptors. Specifically, it acts as an antagonist at the 5-HT2a, 5-HT2c, and alpha-1A adrenergic receptors. acrabstracts.org Antagonism at these receptors can influence a variety of cellular processes. For instance, blockade of 5-HT2a receptors is a known mechanism of action for several antipsychotic and antidepressant medications.
In vitro studies have demonstrated that this compound functionally antagonizes the 5-HT2a receptor, as measured by its ability to block ligand-induced intracellular calcium mobilization. acrabstracts.org Calcium is a critical second messenger that regulates a multitude of cellular functions, including gene expression, proliferation, and apoptosis. By modulating intracellular calcium levels, this compound can influence these fundamental cellular processes.
Furthermore, this compound has been predicted to be involved in various downstream pathways that could lead to cell death, including those related to cell cycle arrest, response to endoplasmic reticulum (ER) stress, and regulation of autophagy. nih.gov The activation of these pathways is crucial for its potential anticancer effects, as discussed in the following section.
Mechanisms in Disease-Relevant Preclinical Cell Lines (e.g., Glioblastoma)
Recent preclinical research has explored the potential of this compound as a therapeutic agent for glioblastoma, a highly aggressive and incurable form of brain cancer. nih.govnih.govpurdue.edu In silico screening studies have identified this compound as a candidate drug for glioblastoma treatment. nih.gov
Studies using glioblastoma cell lines have revealed that these cells exhibit higher sensitivity to this compound compared to the standard chemotherapeutic agent, temozolomide. nih.govresearchgate.net The proposed mechanism of action in this context involves the disruption of critical molecular functions within the cancer cells. It is predicted that this compound binds to targets that interfere with DNA repair mechanisms, the cellular response to hormones, and DNA-templated transcription. nih.govnih.gov
The disruption of these fundamental processes is thought to trigger survival-related pathways, ultimately leading to cell cycle arrest, response to ER stress, and the regulation of autophagy. nih.govnih.gov These cellular responses are indicative of significant cellular stress and can ultimately lead to the death of the cancer cells. The heatmap analysis of gene expression in sensitive glioblastoma cell lines further supports the involvement of these pathways in the anticancer activity of this compound. researchgate.net
Table 2: Predicted Mechanisms of this compound in Glioblastoma
| Molecular Function Disrupted | Resulting Survival-Related Pathway |
|---|---|
| DNA Repair nih.govnih.gov | Cell Cycle Arrest nih.govnih.gov |
| Response to Hormones nih.govnih.gov | Response to ER Stress nih.govnih.gov |
| DNA-Templated Transcription nih.govnih.gov | Regulation of Autophagy nih.govnih.gov |
Advanced Analytical Methodologies for Norcyclobenzaprine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of norcyclobenzaprine from complex biological matrices. These techniques are prized for their ability to resolve structurally similar compounds, a critical requirement for accurate analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. However, due to the close structural relationship between this compound and nortriptyline (B1679971)—differing only by a double bond in the cycloheptane (B1346806) ring—co-elution can occur, leading to potential misidentification and inaccurate quantification. oup.comoup.com
One study highlighted an instance where this compound eluted slightly earlier than but was poorly resolved from nortriptyline in an HPLC assay. oup.com This underscores the critical need for careful method development and validation to ensure the separation of these compounds. In some cases, HPLC methods have been developed where this compound and its parent compound, cyclobenzaprine (B1214914), can be successfully separated from interfering substances like amitriptyline (B1667244) and nortriptyline. scribd.com
Key parameters for a successful HPLC separation include the choice of the stationary phase (column), mobile phase composition, and detector. For instance, a C18 column with a mobile phase consisting of a methanol (B129727) and phosphate (B84403) buffer mixture is a common setup. researchgate.net UV detection is frequently employed, with specific wavelengths chosen to maximize the signal for this compound while minimizing interference from other compounds. scribd.comresearchgate.net
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 | researchgate.net |
| Mobile Phase | Methanol and 0.05 M Phosphate Buffer (pH 3.0) (80:20, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | scribd.com |
| Internal Standard | Protriptyline | scribd.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust solution for overcoming the limitations of HPLC in distinguishing between this compound and nortriptyline. oup.comoup.com This technique provides an additional layer of specificity through mass spectrometric detection, which can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns.
To enhance the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is often necessary. oup.comnih.gov Trifluoroacetic anhydride (B1165640) is a common derivatizing agent that reacts with the secondary amine group of this compound. oup.com The resulting trifluoroacetyl derivative of this compound exhibits a distinct mass spectrum, with major ions at m/z 215 and 230, and a relatively strong molecular ion at m/z 357. oup.com This is different from the trifluoroacetyl derivative of nortriptyline, which has a major ion at m/z 232. oup.com
The combination of different gas chromatographic retention times and unique mass spectra allows for the unambiguous identification and quantification of this compound, even in the presence of potentially interfering compounds. oup.comnih.gov
Table 2: GC-MS Characteristics of Derivatized this compound and Nortriptyline
| Compound | Derivative | Major Mass Ions (m/z) | Molecular Ion (m/z) | Reference |
| This compound | Trifluoroacetyl | 215, 230 | 357 | oup.com |
| Nortriptyline | Trifluoroacetyl | 232 | 359 (low abundance) | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the highly sensitive and specific quantification of this compound in biological fluids. cerilliant.comresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
LC-MS/MS methods for this compound often utilize a C18 column for chromatographic separation. researchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol mixed with an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.netresearchgate.net
Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion that is formed upon fragmentation. This high degree of specificity minimizes the risk of interference from other compounds in the matrix. nih.gov LC-MS/MS methods can achieve very low limits of quantification, often in the sub-nanogram per milliliter range, making them suitable for pharmacokinetic studies and low-level exposure monitoring. researchgate.net
Spectroscopic and Spectrofluorimetric Methodologies
While chromatographic techniques are dominant, spectroscopic and spectrofluorimetric methods can also be employed for the analysis of cyclobenzaprine, the parent compound of this compound. These methods are often based on the reaction of the analyte with a specific reagent to produce a colored or fluorescent product that can be measured. researchgate.net
For instance, resonance Rayleigh scattering and spectrofluorimetric methods have been developed for cyclobenzaprine based on its interaction with eosin (B541160) Y. researchgate.net The spectrofluorimetric method relies on the quenching of the fluorescence of eosin Y by cyclobenzaprine. researchgate.net While these methods have been validated for cyclobenzaprine, their direct application to this compound would require further investigation and validation. researchgate.netsci-hub.sescielo.br
Isotopic Dilution and Internal Standard Applications
The use of internal standards is a critical component of robust quantitative analytical methods, as it corrects for variations in sample preparation and instrument response. restek.com In the analysis of this compound, both non-labeled and isotopically labeled internal standards are utilized.
Protriptyline has been used as a non-labeled internal standard in HPLC methods due to its structural similarity to this compound. scribd.com However, the ideal internal standard is an isotopically labeled version of the analyte itself, a technique known as isotope dilution. restek.comchemrxiv.org
Deuterium-labeled this compound (N-Desmethylcyclobenzaprine-D3) is a commonly used internal standard for GC-MS and LC-MS/MS analyses. cerilliant.comsynzeal.com This internal standard has the same chemical and physical properties as this compound, ensuring that it behaves identically during extraction, derivatization, and chromatographic separation. restek.com The mass difference between the analyte and the isotopically labeled internal standard allows for their distinct detection by the mass spectrometer, leading to highly accurate and precise quantification. chemrxiv.orgmvcommission.org
Method Validation for Academic Research Reproducibility
For any analytical method to be considered reliable and its results to be accepted by the scientific community, it must undergo a thorough validation process. ujpronline.com Method validation ensures that the method is suitable for its intended purpose and provides data that is accurate, precise, and reproducible. ujpronline.comnih.gov
The validation of analytical methods for this compound research typically follows guidelines from regulatory bodies and scientific organizations. researchgate.netnih.gov Key validation parameters include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ujpronline.com This is particularly important for this compound due to potential interference from structurally similar compounds. oup.com
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. researchgate.netujpronline.com
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations of the analyte. ujpronline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). ujpronline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
By rigorously validating analytical methods, researchers can ensure the quality and integrity of their data, which is essential for the reproducibility and advancement of scientific knowledge in the study of this compound. ujpronline.comnih.gov
Linearity, Limit of Detection, and Quantification Studies
The validation of an analytical method ensures its reliability, and key parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ). Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous quantification of this compound, its parent compound cyclobenzaprine, and another metabolite, cyclobenzaprine N-oxide. mdpi.com In this study, linearity was assessed using eleven non-zero calibration standards. mdpi.com The results demonstrated a broad linear range for this compound, suitable for various research applications. mdpi.com The lower limit of quantification (LLOQ) was established at the lowest point of the calibration curve. mdpi.com
Another LC-MS/MS method developed for the analysis of tricyclic antidepressants and other psychoactive drugs in urine established a linear range from 25 to 2,000 ng/ml for all analytes, including cyclobenzaprine. nih.gov For this assay, the LOQ was administratively set at 25 ng/ml. nih.gov
Table 1: Linearity and Quantification Parameters for this compound
| Parameter | Method | Finding | Source |
|---|---|---|---|
| Linearity Range | LC-MS/MS | 0.93–952.38 ng/mL | mdpi.com |
| Regression Model | LC-MS/MS | Quadratic (weighted 1/x²) | mdpi.com |
| Correlation Coefficient (r) | LC-MS/MS | ≥0.997 | mdpi.com |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 0.93 ng/mL | mdpi.com |
Selectivity and Accuracy in Complex Biological Matrices (in vitro)
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, or other drugs. resolian.com Accuracy refers to the closeness of the measured value to the true value. resolian.com Both are paramount when analyzing samples from complex biological matrices like plasma or tissue.
The structural similarity between this compound and other tricyclic compounds, such as nortriptyline, presents a significant analytical challenge. researchgate.net Early high-performance liquid chromatographic (HPLC) assays struggled to resolve this compound from nortriptyline, leading to potential interferences and inaccurate quantification. researchgate.net This challenge highlighted the need for highly selective methods. Gas chromatography-mass spectrometry (GC-MS) has been shown to successfully distinguish between these compounds based on their mass spectrometric criteria and chromatographic retention times. researchgate.net
Modern LC-MS/MS methods have demonstrated excellent selectivity and accuracy for this compound analysis. The validation of one such method was performed in accordance with international guidelines (EMA, FDA, and ICH Q2), confirming its accuracy and precision. mdpi.com The selectivity of this method was proven through its successful application in monitoring the metabolism of cyclobenzaprine during ex vivo mucosal permeation studies. mdpi.com In these experiments, the method could accurately quantify very low amounts of formed this compound (0.39 µg/cm²) in the presence of a significantly higher concentration of the parent drug, cyclobenzaprine (95.23 µg/cm²). mdpi.com
In a separate validation for an assay measuring 15 tricyclic antidepressants in urine, the accuracy at the LOQ (25 ng/ml) for the panel of drugs ranged from 88% to 106%. nih.gov For quality control samples at low, medium, and high concentrations, the accuracy was consistently within 90% to 109%. nih.gov
Table 2: Accuracy of an LC-MS/MS Method in Urine
| Quality Control Level | Concentration | Accuracy/Bias Range (%) | Source |
|---|---|---|---|
| LOQ | 25 ng/ml | 88% to 106% | nih.gov |
| Low (LQC) | 75 ng/ml | 92% to 109% | nih.gov |
| Medium (MQC) | 300 ng/ml | 90% to 108% | nih.gov |
| High (HQC) | 1,500 ng/ml| 93% to 107% | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclobenzaprine |
| Cyclobenzaprine N-oxide |
| Nortriptyline |
| Desipramine |
| Imipramine |
| Amitriptyline |
| Doxepin |
| Methadone |
| Propoxyphene |
| Fluoxetine |
| Norfluoxetine |
| Trazodone |
| Amoxapine |
Structure Activity Relationship Sar and Computational Modeling
Systematic Investigation of Structural Modifications and Preclinical Activities
The systematic alteration of a lead compound's structure is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, or other pharmacological properties. gardp.orgresearchgate.net For norcyclobenzaprine, understanding its profile requires comparison with its parent compound, cyclobenzaprine (B1214914), and analysis of its core structural components.
This compound is built on a tricyclic dibenzocycloheptene ring system, which is structurally analogous to tricyclic antidepressants like amitriptyline (B1667244). uni-duesseldorf.de This aromatic scaffold is crucial for orienting the molecule within receptor binding pockets. nih.gov The conformation of the seven-member ring, which can exist in a puckered or a more flattened state, is believed to influence its interaction with biological targets. tonixpharma.comtonixpharma.com While specific studies detailing the systematic substitution or replacement of the aromatic rings of this compound are not extensively published, the inherent properties of this ring system are fundamental to its activity. The aromatic nature contributes to hydrophobic and van der Waals interactions, which are critical for anchoring the ligand to its receptors. In drug design, aromatic rings are often key skeletal features that establish a foundation for affinity and specificity. nih.gov
A defining structural feature of this compound is its secondary amine side chain, which results from the N-demethylation of its parent compound, cyclobenzaprine. This single modification dramatically alters its pharmacological profile. A direct comparison of the binding affinities of cyclobenzaprine (with a tertiary amine) and this compound (with a secondary amine) reveals a significant shift in receptor and transporter selectivity.
This compound demonstrates a markedly higher affinity and inhibitory potency for the norepinephrine (B1679862) transporter (NET) compared to cyclobenzaprine. tonixpharma.com Conversely, cyclobenzaprine is more potent at several receptors implicated in sleep regulation, including the serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and adrenergic α1A receptors. tonixpharma.comtonixpharma.com This divergence highlights a critical SAR principle: the nature of the amine side chain is a key determinant of activity. The N,N-dimethyl group in cyclobenzaprine favors interaction with certain G-protein coupled receptors, whereas the N-desmethyl structure of this compound is better accommodated by the norepinephrine transporter.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Cyclobenzaprine (CBP) | This compound (norCBP) | Relative Potency |
|---|---|---|---|
| H1 Receptor | 1.3 | 5.6 | CBP > norCBP |
| 5-HT2A Receptor | 5.2 | 13 | CBP > norCBP |
| α1A-Adrenergic Receptor | 5.6 | 34 | CBP > norCBP |
| α1B-Adrenergic Receptor | 9.1 | 11 | CBP ≈ norCBP |
| M1 Muscarinic Receptor | 7.9 | 30 | CBP > norCBP |
| Serotonin Transporter (SERT) | 29 | 91 | CBP > norCBP |
| Norepinephrine Transporter (NET) | 35 | 2.6 | norCBP >> CBP |
Data sourced from Tonix Pharmaceuticals presentations. tonixpharma.comtonixpharma.com Lower Ki values indicate higher binding affinity.
In Silico Approaches for Ligand-Receptor Interactions
Computational chemistry provides powerful tools to investigate how ligands like this compound interact with their biological targets at a molecular level. jocpr.com These in silico methods allow for the prediction of binding modes and affinities, guiding further drug discovery efforts. medcraveonline.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. scielo.sa.cr For this compound, docking studies would be employed to model its interaction with the norepinephrine transporter (NET). This process would involve placing the this compound molecule into the binding site of a 3D structural model of NET and calculating the most stable binding pose based on scoring functions. rsc.org
Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the ligand-receptor complex over time. mdpi.comfrontiersin.org An MD simulation would reveal the stability of the predicted binding pose and characterize the key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues within the NET binding pocket. rsc.org This provides a dynamic view of the interaction, confirming the stability of the complex. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgwikipedia.org A QSAR model for NET inhibitors could be developed using a dataset of tricyclic compounds that includes this compound. nih.gov
The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., lipophilicity, electronic properties, and steric shape). jocpr.comnih.gov Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed biological activity (e.g., NET inhibition Ki values). mdpi.com A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. medcraveonline.com
A pharmacophore is a 3D arrangement of essential molecular features that are necessary for a molecule to be recognized by a specific receptor. researchgate.netnih.gov A pharmacophore model for a this compound-like NET inhibitor could be developed based on its known structure and interactions. This model would typically include features such as a hydrophobic region (from the tricyclic core), a hydrogen bond donor (the secondary amine), and aromatic centers. nih.gov
Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screening of large chemical databases. nih.govmdpi.com This process rapidly identifies other molecules in the database that match the pharmacophoric features, filtering for compounds that are likely to bind to the same target. plos.org For instance, computational drug repositioning studies have used such large-scale screening approaches to identify potential new targets for existing drugs, such as the prediction that this compound may interact with the transporter SLC19A1. nih.gov
Application of Computational Chemistry in Mechanistic Hypothesis Generation
Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, offering powerful methods to investigate the interactions between small molecules and their biological targets at an atomic level. nih.gov These in silico approaches, ranging from molecular docking and molecular dynamics simulations to quantitative structure-activity relationship (QSAR) modeling, allow for the rationalization of experimental findings and the generation of new mechanistic hypotheses. In the study of this compound, computational methods have been instrumental in elucidating its potential mechanisms of action, particularly concerning its interactions with monoamine transporters and other central nervous system (CNS) receptors.
Molecular docking studies, a cornerstone of computational drug design, have been employed to predict the binding conformations of ligands within the active sites of their target proteins. nih.govunair.ac.id For compounds structurally related to this compound, docking simulations have been used to identify key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding to monoamine transporters. nih.govpreprints.org Although crystal structures for human monoamine transporters have been challenging to obtain, homology models based on related bacterial transporters have provided a structural framework for these computational investigations. nih.govnih.gov These models allow researchers to visualize and analyze the binding of this compound and its analogs, leading to hypotheses about the structural determinants of their potency and selectivity.
Furthermore, quantitative structure-activity relationship (QSAR) studies offer a mathematical approach to link the chemical structure of a series of compounds with their biological activity. epa.goviupac.org By developing predictive models, QSAR can guide the design of new analogs with improved properties. nih.gov For inhibitors of the norepinephrine transporter, QSAR models have been developed using descriptors derived from computational chemistry, such as those from Density Functional Theory (DFT) calculations. nih.gov These models can help to hypothesize which structural modifications to the this compound scaffold might enhance its affinity or selectivity for specific transporters.
In silico analyses have also been used to identify this compound as a potential therapeutic agent in other contexts, such as cancer. nih.govnih.gov These studies, which often involve screening large compound libraries against models of disease-related proteins, can generate novel mechanistic hypotheses that extend beyond the compound's primary known indications. nih.gov For example, an in silico analysis predicted that this compound could be an inhibitor for both Rb/p53-deleted and Rb/p53-mutated pineoblastomas. nih.gov Another study investigating potential treatments for glioblastoma identified this compound through an in silico screening process, hypothesizing that its effects may relate to disrupting functions like DNA repair or response to hormones. nih.gov
The integration of pharmacokinetic data with computational models provides a more comprehensive understanding of a drug's action. A study that measured the plasma concentrations of cyclobenzaprine and its major metabolite, this compound, also investigated their binding and functional activity at various CNS targets. tonixpharma.com This combination of experimental data and computational screening allows for the formulation of more robust mechanistic hypotheses that consider both the compound's intrinsic activity and its concentration at the site of action.
Detailed Research Findings:
A key study investigated the binding and functional activity of both cyclobenzaprine (CBP) and its primary metabolite, this compound (nCBP), on a variety of CNS targets relevant to their therapeutic effects. The pharmacokinetic profiles of both compounds were determined in healthy subjects following oral administration of cyclobenzaprine. tonixpharma.com
| Compound | AUC (ng*hr/mL) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) |
|---|---|---|---|---|
| CBP | 176.8 ± 67.9 | 8.3 ± 3.3 | 4.6 ± 1.8 | 32.9 ± 10.9 |
| nCBP | 242.0 ± 59.8 | 3.5 ± 0.7 | 20.4 ± 10.1 | 46.2 ± 9.6 |
In silico and subsequent in vitro binding assays revealed that both cyclobenzaprine and this compound are potent antagonists at several serotonin, histamine, and adrenergic receptors. tonixpharma.com These findings support the mechanistic hypothesis that the clinical effects of cyclobenzaprine are mediated not only by the parent drug but also by its active metabolite, this compound.
| Receptor | CBP Ki (nM) | nCBP Ki (nM) |
|---|---|---|
| Serotonin 2A | 2.2 | 1.5 |
| Serotonin 2B | 2.6 | 1.3 |
| Serotonin 2C | 2.1 | 1.6 |
| Histamine H1 | 0.4 | 1.1 |
| Adrenergic alpha-1A | 8.1 | 7.7 |
| Muscarinic M1 | 12.0 | 23.0 |
Emerging Research Frontiers and Methodological Innovations
Integration of Omics Technologies in Metabolic Pathway Research
The metabolism of cyclobenzaprine (B1214914) to Norcyclobenzaprine is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A2. acrabstracts.orgtonixpharma.comnih.gov While this N-demethylation pathway is established, a comprehensive understanding of the subsequent metabolic fate of this compound and the factors contributing to its variability among individuals is still developing. The integration of "omics" technologies offers a powerful approach to elucidate these complexities.
Genomics: The study of genetic variations (polymorphisms) in CYP enzymes is crucial for personalized medicine. rroij.com Genomic profiling of patient populations can identify single nucleotide polymorphisms (SNPs) in CYP3A4 and CYP1A2 genes that may lead to altered enzyme activity. nih.govlongdom.org This could explain inter-individual differences in the plasma concentrations and half-life of this compound, potentially influencing both efficacy and the risk of adverse effects. Future genomic studies could correlate specific CYP genotypes with this compound plasma levels to develop predictive models for patient response.
Proteomics: Quantitative proteomics can be employed to measure the expression levels of CYP enzymes and other relevant proteins in liver tissue or other metabolically active cells. This approach moves beyond the genetic blueprint to assess the functional protein landscape, providing a more direct measure of metabolic capacity. nih.gov For instance, proteomics could investigate how co-administered drugs or specific physiological states alter the expression of the enzymes responsible for this compound formation and clearance.
Metabolomics: As the systematic study of small molecules in a biological system, metabolomics is ideally suited to map the complete metabolic network of this compound. mdpi.commdpi.comnih.gov Untargeted metabolomics of plasma or urine samples from individuals administered cyclobenzaprine could uncover previously unidentified downstream metabolites of this compound. drugdiscoverynews.comnih.gov This could reveal novel biotransformation pathways and help characterize the full pharmacological spectrum of cyclobenzaprine's metabolic products.
The convergence of these omics disciplines will enable a systems-level understanding of this compound's metabolic pathways, paving the way for more precise therapeutic strategies.
| Technology | Application in this compound Research | Potential Insights |
| Genomics | Identifying polymorphisms in CYP3A4 and CYP1A2 genes. | Prediction of individual metabolic rates and variability in this compound exposure. |
| Proteomics | Quantifying the expression of metabolizing enzymes in relevant tissues. | Understanding the regulation of metabolic pathways under different physiological or pathological conditions. |
| Metabolomics | Profiling the full spectrum of metabolites downstream of this compound. | Discovery of novel metabolic pathways and identification of new bioactive metabolites. |
Advancements in Chemogenetic Tool Development
Chemogenetics refers to the use of engineered receptors that are activated by specific, otherwise inert, small molecules. frontiersin.orgnih.gov Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are the most prominent examples of these tools and have revolutionized the study of GPCR signaling in neuroscience. apa.orgnih.govresearchgate.net Given that this compound's pharmacological actions are mediated through its interaction with multiple GPCRs (e.g., 5-HT2A, H1, α1-adrenergic), DREADDs represent a powerful, yet currently untapped, methodology for dissecting its mechanism of action. acrabstracts.orgsec.gov
DREADDs allow for the precise control of neuronal activity in specific circuits. frontiersin.org For example, an excitatory DREADD (hM3Dq) or an inhibitory DREADD (hM4Di) can be expressed in a specific population of neurons, such as serotonin (B10506) neurons in the dorsal raphe. frontiersin.orgnih.gov Administration of a designer molecule like clozapine-N-oxide (CNO) can then selectively activate or inhibit these neurons, allowing researchers to mimic or block the downstream effects of a drug that targets receptors in that circuit. youtube.com
Hypothetical Application to this compound Research: To illustrate, researchers could use DREADDs to investigate the contribution of 5-HT2A receptor antagonism to the therapeutic effects of this compound.
Express an inhibitory DREADD (hM4Di) in a neuronal population that is normally modulated by 5-HT2A receptors.
Administer this compound to the animal model.
Subsequently, administer CNO to inhibit the DREADD-expressing neurons, effectively overriding the effect of this compound at that specific location.
By observing the resulting behavioral or physiological changes, researchers could pinpoint which neural circuits are critical for this compound's action.
This approach would allow for a functional dissection of this compound's complex pharmacology, attributing specific effects to its interaction with distinct receptor subtypes in defined brain regions. nih.govijpsjournal.com
Novel Synthetic Strategies for Advanced Analog Discovery
The development of this compound analogs is essential for conducting detailed structure-activity relationship (SAR) studies. researchgate.netnih.govnih.gov Such studies are critical for optimizing pharmacological properties, such as receptor selectivity, potency, and pharmacokinetic profiles. This compound is formed by the N-demethylation of cyclobenzaprine, a process that can be achieved synthetically through various methods. google.comnih.govgoogle.comorganic-chemistry.org
Traditional synthetic routes for creating tricyclic amine libraries often involve multi-step processes. newdrugapprovals.org However, modern organic synthesis offers more efficient strategies for generating diverse analogs.
Late-Stage Functionalization (LSF): LSF strategies focus on modifying complex molecules, like this compound, in the final steps of a synthetic sequence. This approach avoids the need to re-synthesize the entire molecule for each new analog. Techniques such as C-H activation could be used to introduce new functional groups at various positions on the dibenzocycloheptene core of this compound, rapidly generating a library of novel compounds.
Photocatalysis and Electrochemistry: These modern synthetic methods use light or electricity to drive chemical reactions under mild conditions. nih.gov They can enable transformations that are difficult to achieve with traditional thermal methods, opening new avenues for derivatizing the this compound scaffold. For example, photocatalytic methods could facilitate novel cross-coupling reactions to attach different substituents to the tricyclic ring system.
Deuterated Analogs: Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can significantly alter a drug's metabolic stability. google.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing the rate of metabolic cleavage by CYP enzymes. Synthesizing deuterated versions of this compound could lead to analogs with a longer half-life and potentially improved pharmacokinetic properties.
A patent for cyclobenzaprine analogs describes various modifications, including substitutions on the alkylamine side chain and the tricyclic core, highlighting the chemical space available for exploration. google.com By employing these advanced synthetic strategies, medicinal chemists can efficiently create a wide range of this compound analogs for pharmacological screening.
| Synthetic Strategy | Description | Application to this compound |
| N-Demethylation | Removal of the methyl group from the tertiary amine of cyclobenzaprine. | Primary route to synthesize the this compound scaffold. google.comnih.govgoogle.comorganic-chemistry.org |
| Late-Stage Functionalization | Introduction of functional groups onto a complex molecule in the final synthetic steps. | Rapid diversification of the dibenzocycloheptene core to explore SAR. |
| Photocatalysis | Use of light to enable novel chemical transformations under mild conditions. | Creation of analogs with unique substitution patterns not accessible by traditional methods. nih.gov |
| Deuteration | Replacement of hydrogen with deuterium to enhance metabolic stability. | Development of analogs with improved pharmacokinetic profiles. google.com |
Future Directions in Preclinical Pharmacological Characterization
Future preclinical research should focus on several key areas:
Expanded Receptor Profiling: While this compound is known to be a potent antagonist at several key receptors, a comprehensive screening against a wider panel of GPCRs, ion channels, and transporters would provide a more complete picture of its off-target activities and potential for drug-drug interactions.
In Vivo Efficacy Models: The development of sublingual cyclobenzaprine formulations (e.g., TNX-102 SL) aims to reduce systemic exposure to this compound, suggesting that its accumulation may be undesirable for certain chronic conditions. globenewswire.comsec.govtonixpharma.com Conversely, its persistent action could be beneficial in other contexts. Head-to-head preclinical studies comparing the efficacy and side-effect profiles of cyclobenzaprine and this compound in animal models of pain, sleep disorders, and depression are warranted. nih.gov This would help delineate the specific contributions of the metabolite to the parent drug's effects.
Investigation of Novel Therapeutic Indications: The preliminary finding that glioblastoma cell lines show high sensitivity to this compound is intriguing and warrants further investigation. nih.gov Preclinical studies using in vivo cancer models could explore this potential anti-neoplastic activity and its underlying mechanisms.
By pursuing these future directions, the scientific community can fully characterize the preclinical pharmacology of this compound, potentially repositioning this active metabolite as a therapeutic agent in its own right.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
